molecular formula C14H12ClNO2 B5644454 N-(3-chloro-2-methylphenyl)-4-hydroxybenzamide

N-(3-chloro-2-methylphenyl)-4-hydroxybenzamide

Cat. No. B5644454
M. Wt: 261.70 g/mol
InChI Key: FZFXXVMGGZWZTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3-chloro-2-methylphenyl)-4-hydroxybenzamide involves acylation reactions, where an amine reacts with an acyl chloride in a solvent like THF (Tetrahydrofuran) to form an amide. For example, N-3-hydroxyphenyl-4-methoxybenzamide was prepared by acylation of 3-aminophenol with 4-methoxybenzoyl chloride (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-chloro-2-methylphenyl)-4-hydroxybenzamide has been determined using single crystal X-ray diffraction and DFT (Density Functional Theory) calculations. These studies reveal the influence of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

The reactivity and chemical properties of related compounds are influenced by their molecular structure. For instance, N-(hydroxymethyl)-benzamide was identified as a major metabolite in the oxidative metabolism of N-methylbenzamide, highlighting the potential metabolic pathways and chemical transformations these compounds can undergo (Ross et al., 1983).

Physical Properties Analysis

Physical properties such as density and refractive index of related compounds have been studied in different conditions, providing insights into their characteristics in various environments. For example, density and refractive index measurements of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate were carried out as a function of concentration in aqueous solutions (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and binding affinity of related compounds, have been explored through various studies. For instance, the structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide showed how structural modifications affect the binding profile at various receptors, highlighting the importance of specific functional groups in determining chemical properties (Perrone et al., 2000).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-9-12(15)3-2-4-13(9)16-14(18)10-5-7-11(17)8-6-10/h2-8,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFXXVMGGZWZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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